molecular formula C6H7ClN2 B1311326 (2-Chloropyridin-3-yl)methanamine CAS No. 205744-14-5

(2-Chloropyridin-3-yl)methanamine

Cat. No.: B1311326
CAS No.: 205744-14-5
M. Wt: 142.58 g/mol
InChI Key: LTUCSFLPOBNIHD-UHFFFAOYSA-N
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Description

(2-Chloropyridin-3-yl)methanamine (C₆H₇ClN₂, MW 142.59 g/mol) is a pyridine derivative featuring a chlorine atom at the 2-position and a methanamine (-CH₂NH₂) group at the 3-position of the aromatic ring. This compound serves as a versatile building block in medicinal chemistry and materials science due to its reactive amine group and electron-deficient pyridine core, which facilitates diverse derivatization . Its structural framework is frequently employed in synthesizing bioactive molecules, coordination complexes, and supramolecular assemblies.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
(2-Chloropyridin-3-yl)methanamine is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. It has shown promise in developing drugs targeting neurological disorders, where its unique structural properties facilitate interactions with biological targets.

Case Study:
A study demonstrated the synthesis of N-pyrimidyl/pyridyl-2-thiazolamine analogues, which included derivatives of this compound. These compounds exhibited potent activity at the M3 muscarinic acetylcholine receptor, suggesting potential applications in treating conditions such as Alzheimer’s disease and other cognitive disorders .

Agricultural Chemicals

Use in Agrochemicals:
The compound is employed in the formulation of pesticides and herbicides, enhancing crop protection and yield. Its effectiveness stems from its ability to interact with specific biological pathways in pests and weeds.

Data Table: Agrochemical Applications

Application TypeExample CompoundsEffectiveness
HerbicidesThis compound derivativesHigh efficacy against broadleaf weeds
PesticidesFormulations including this compoundEffective against various insect pests

Material Science

Development of Specialized Materials:
In material science, this compound contributes to creating advanced polymers and materials. Its incorporation into coatings and adhesives enhances their performance characteristics.

Case Study:
Research has shown that polymers synthesized with this compound exhibit improved mechanical properties and thermal stability, making them suitable for high-performance applications in automotive and aerospace industries.

Biochemical Research

Building Block for Active Molecules:
Researchers utilize this compound as a building block for synthesizing biologically active molecules, aiding in exploring new biochemical pathways.

Data Table: Biochemical Applications

Research AreaApplicationFindings
Drug DiscoverySynthesis of enzyme inhibitorsIdentified compounds with IC50 values < 100 nM
Pathway ExplorationTargeting signaling pathwaysEnhanced understanding of cellular mechanisms

Analytical Chemistry

Techniques Utilization:
The compound is employed in various analytical techniques, including chromatography. It aids in the separation and identification of complex mixtures in research laboratories.

Case Study:
A study highlighted the use of this compound in high-performance liquid chromatography (HPLC) to analyze pharmaceutical formulations, demonstrating its utility in quality control processes .

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring significantly influence reactivity and applications:

Halogen Position Variants

  • N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine (C₇H₉ClN₂, MW 156.61 g/mol): Chlorine at the 6-position instead of 2 alters the electron distribution, reducing the ring’s electron-withdrawing effect at the 3-position. This impacts nucleophilic substitution reactions and binding affinity in biological targets .
  • (3-Methylpyridin-2-yl)methanamine·HCl (C₇H₁₀ClN₂, MW 158.62 g/mol): A methyl group at the 3-position introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound .

Functional Group Replacements

  • [3-(Trifluoromethyl)pyridin-2-yl]methanamine·HCl (C₇H₈ClF₃N₂, MW 216.60 g/mol): The trifluoromethyl (-CF₃) group at the 3-position enhances lipophilicity and metabolic stability compared to chlorine, making it more suitable for pharmaceutical applications .

Amine Chain Modifications

Variations in the amine side chain affect molecular conformation and physicochemical properties:

Extended Chains

Substituted Amines

  • N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine (C₇H₉ClN₂): Methyl substitution on the amine reduces basicity compared to the primary amine in the target compound, affecting protonation states under physiological conditions .

Table 1: Comparative Data for Selected Analogs

Compound Name Molecular Formula Substituents (Pyridine Positions) Molecular Weight Key Properties/Applications
(2-Chloropyridin-3-yl)methanamine C₆H₇ClN₂ Cl (2), CH₂NH₂ (3) 142.59 Base for derivatization; moderate solubility
2-(2-Chloropyridin-3-yl)ethan-1-amine·HCl C₇H₁₀Cl₂N₂ Cl (2), CH₂CH₂NH₂ (3) 195.07 Enhanced solubility via hydrochloride salt
[3-(Trifluoromethyl)pyridin-2-yl]methanamine·HCl C₇H₈ClF₃N₂ CF₃ (3), CH₂NH₂ (2) 216.60 High metabolic stability; lipophilic
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine C₇H₉ClN₂ Cl (6), CH₂N(CH₃) (3) 156.61 Reduced basicity; potential CNS activity

Crystallographic and Structural Insights

  • This compound Derivatives : Crystal structures (e.g., 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide) reveal hydrogen-bonded networks (N–H···O) and dihedral angles (~8.4°) between aromatic rings, influencing packing and stability .
  • Impact of Substituents : Bulky groups like -CF₃ or extended chains disrupt crystalline order, reducing melting points compared to the parent compound .

Biological Activity

Introduction

(2-Chloropyridin-3-yl)methanamine, a compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position and an amine group at the 3-position, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C6_6H7_7ClN
  • IUPAC Name : this compound
  • Structural Features : The compound features a chlorinated pyridine moiety which enhances its interaction with biological targets.

The presence of the chlorine atom increases the lipophilicity of the compound, potentially improving its binding affinity to various receptors and enzymes involved in disease processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

The precise mechanism of action for this compound is not fully elucidated due to limited research. However, it is hypothesized that the compound interacts with various biological targets, including:

  • Enzymes : It may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptors : The compound could modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis .

Case Study 1: Anticancer Activity

A study evaluated the effect of (2-Chloropyridin-4-yl)methanamine hydrochloride on cervical cancer cells. Results indicated a significant decrease in cell invasion and migration when treated with this compound, suggesting potential use as an anti-tumor agent. The study highlighted the role of LOXL2 inhibition in reversing epithelial-mesenchymal transition (EMT) in cancer cells .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives structurally similar to this compound were tested for antimicrobial activity against Chlamydia and other pathogens. These compounds showed selective activity, indicating that modifications to the pyridine structure could enhance efficacy against specific bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against Gram-positive and negative bacteria
AntimalarialPotential activity based on structural analogs
AnticancerInhibits LOXL2; reduces cancer cell invasion

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing (2-Chloropyridin-3-yl)methanamine, and what reagents/conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, starting from 2-chloro-3-pyridinecarbaldehyde, reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with Pd/C in methanol can yield the target amine. Protecting groups like tert-butyldimethylsilyl (TBS) may be employed to prevent side reactions during functionalization . Reaction optimization should focus on solvent polarity (e.g., THF vs. methanol), temperature control (0–25°C), and stoichiometric ratios of reducing agents to intermediates.

  • Key Data :

Reaction TypeReagents/ConditionsYield RangeReference
Reductive AminationNaBH3CN, MeOH, RT, 12h60–75%
Catalytic HydrogenationH2 (1 atm), Pd/C, MeOH, 25°C70–85%

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

  • Methodological Answer :

  • 1H NMR : The amine protons (NH2) appear as a broad singlet at δ 1.2–1.5 ppm, while the pyridinium protons show distinct splitting patterns (e.g., aromatic protons at δ 7.2–8.5 ppm with coupling constants J = 5–8 Hz).
  • 13C NMR : The carbon adjacent to the chlorine atom (C2) resonates near δ 145–150 ppm due to electronegative effects.
  • IR : N-H stretching (3300–3500 cm⁻¹) and C-Cl stretching (600–800 cm⁻¹) are diagnostic.
  • MS : Molecular ion peaks at m/z 142.6 (M+) with fragmentation patterns showing loss of Cl (m/z 107) and NH2 (m/z 125) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Conflicting data (e.g., bond lengths or angles) may arise from twinning, disorder, or poor resolution. Use SHELXL for refinement with high-resolution data (d ≤ 0.8 Å) and apply restraints for geometrically similar moieties. Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical bond parameters. For disordered structures, employ PART instructions in SHELXTL to model alternative conformations .

  • Example Workflow :

Collect high-resolution X-ray data (λ = 0.71073 Å, CCD detector).

Refine using SHELXL with Hirshfeld atom refinement (HAR).

Compare with computational models (Gaussian 16) for deviations >0.05 Å.

Q. How does steric/electronic modulation of the pyridine ring affect biological activity in SAR studies?

  • Methodological Answer : Introduce substituents (e.g., methyl, methoxy) at C4/C5 to assess steric effects on receptor binding. For electronic effects, replace chlorine with electron-withdrawing groups (NO2, CF3) or donating groups (NH2). Evaluate activity via in vitro assays:

  • iNOS Inhibition : Measure IC50 in LPS-stimulated RAW 264.7 macrophages.

  • Antibacterial Activity : Determine MIC against Staphylococcus aureus (ATCC 25923).
    Substituents at C2 (e.g., Cl) enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .

    • SAR Data :
SubstituentlogPiNOS IC50 (µM)MIC (µg/mL)
-Cl (C2)1.812.58
-OCH3 (C4)1.225.316
-NO2 (C5)2.18.74

Q. What computational methods predict the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer : Use density functional theory (DFT) at the M06-2X/6-311++G(d,p) level to calculate Fukui indices (ƒ⁻ nucleophilicity) and molecular electrostatic potential (MEP) maps. The C4 position typically shows higher electron density due to resonance effects from the amine group, favoring electrophilic attack. Validate with experimental nitration (HNO3/H2SO4) or bromination (Br2/FeBr3) outcomes .

  • Computational Results :

PositionFukui Index (ƒ⁻)MEP (eV)
C40.45-0.32
C50.28-0.18

Properties

IUPAC Name

(2-chloropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUCSFLPOBNIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447548
Record name (2-chloropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205744-14-5
Record name (2-chloropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloropyridin-3-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triphenylphosphine (2.5 g, 9.5 mmol) was added to a solution of the above 3-azidomethyl-2-chloro-pyridine (1.4 g, 8.5 mmol) in anhydrous THF (30 mL) at 0° C. The reaction mixture was warmed to room temperature and stirred for 18 h. The reaction mixture was diluted with NH4OH (3 mL) and stirred for another 3 h. The mixture was then treated with 3M NaOH and stirred for 1 h. The mixture was acidified to pH 2 by adding 4M HCl solution. The mixture was diluted with ether and the layers were separated. The aqueous layer was extracted with ether and then basified with 2M NaOH solution. The aqueous solution was extracted with CH2Cl2 (×3). The combined organic phase was dried over MgSO4 and concentrated in vacuo to afford a pale yellow oily solid. This product was diluted with ether and filtered. The filtrated was concentrated to afford a pale yellow oil. The crude product was purified by silica gel column chromatography using 20:1 CH2Cl2:MeOH as an eluent to afford 0.88 g (73%) of 3-aminomethyl-2-chloropyridine as a colorless oil.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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